![molecular formula C16H13ClN2OS B5636119 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)
2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone, typically involves a two-step procedure starting from chlorosubstituted anthranilic acids and acetic anhydride. The process yields various 2-methyl-4(3H)-quinazolinones with chlorine atoms in the benzene ring, characterized by their melting points, elemental analyses, and spectroscopy data (Párkányi & Schmidt, 2000). Another synthesis approach involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, leading to various N- and S-alkylated derivatives (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied through techniques such as X-ray diffraction, spectroscopy (NMR, IR, MS), and density functional theory (DFT) calculations. These studies reveal detailed information about the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, providing insights into the compound's reactivity and interaction with biological targets (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the quinazolinone core, significantly altering its chemical properties and biological activity. For instance, double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone enables the creation of diverse 2-substituted derivatives, showcasing the compound's versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone, such as melting points and solubility, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and can be characterized through elemental analysis, melting point determination, and solubility tests.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone are determined by its functional groups and molecular framework. Studies on similar compounds have shown that quinazolinones exhibit a range of biological activities, which can be attributed to their chemical structure and the presence of specific substituents (Gao et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Given the wide range of activities exhibited by quinazolinone derivatives, this compound could have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLHYJUNCRQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7077738 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5636036.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)
![4-{[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5636053.png)
![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)
![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)
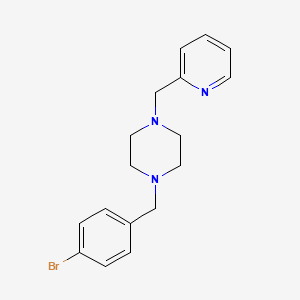

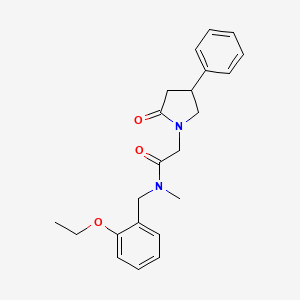
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5636105.png)
![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)
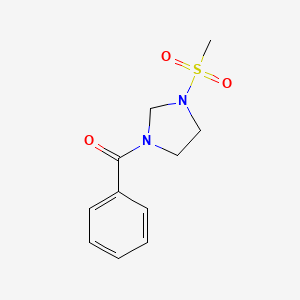
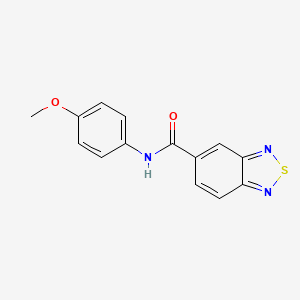
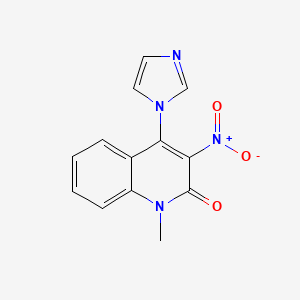
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)